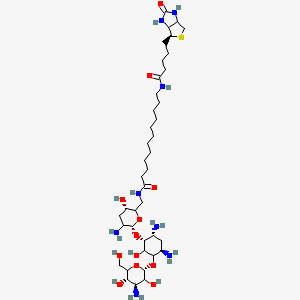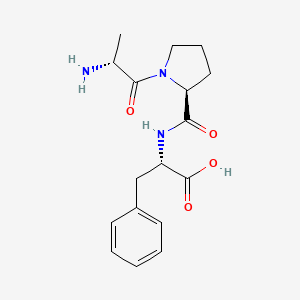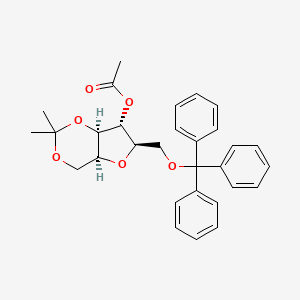
4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol involves a multi-step chemical process. Acidic dehydration of D-mannitol leads to the formation of a mixture of anhydrides, which is then subjected to isopropylidenation followed by tritylation. A novel compound, 2,5-anhydro-1,3-O-isopropylidene-6-O-trityl-D-glucitol, is crystallized from this mixture. Its structure is confirmed through chemical and physical analysis, including comparison with authentic derivatives and spectral characterization. Further chemical modifications produce various derivatives, indicating a versatile platform for chemical synthesis (Koerner, Voll, & Younathan, 1977).
Molecular Structure Analysis
The molecular structure of 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol and its derivatives has been elucidated through comprehensive spectroscopic techniques. Proton nuclear magnetic resonance (NMR) analysis provides insights into the conformation of the tetrahydrofuran and 1,3-dioxane rings, suggesting a preference for certain conformations over others. This detailed structural information aids in understanding the compound's reactivity and potential applications (Koerner, Voll, & Younathan, 1977).
Chemical Reactions and Properties
The compound and its derivatives undergo various chemical reactions, highlighting their reactivity and potential as intermediates in organic synthesis. For example, acid hydrolysis of the compound yields 2,5-anhydro-D-glucitol, indicating its usefulness in producing other chemically significant molecules. The preparation of derivatives like the 4-O-acetyl, 4-O-chloro-acetyl, and 4-O-methyl derivatives further demonstrates the compound's versatility in chemical transformations (Koerner, Voll, & Younathan, 1977).
Physical Properties Analysis
The physical properties of 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol, such as solubility, melting point, and crystallinity, are influenced by its molecular structure. These properties are crucial for its handling and application in various chemical processes. Although specific physical properties are not detailed in the referenced paper, they typically require empirical determination through laboratory experimentation.
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents, stability under different conditions, and functional group transformations, are essential for understanding how 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol can be utilized in synthetic chemistry. Its ability to undergo acetalation, as well as to form derivatives through reactions with acetyl, chloro-acetyl, methyl, and methylsulfonyl groups, showcases its chemical versatility and potential utility in the synthesis of more complex molecules (Koerner, Voll, & Younathan, 1977).
Wissenschaftliche Forschungsanwendungen
Biological Activities of Derivatized D-Glucans
D-Glucans and their derivatives, including those modified through acetylation, have garnered interest for their extensive biological activities. These activities include antioxidation, anticoagulation, antitumor, and antiviral effects. Chemical modifications, such as acetylation, enhance the solubility of D-glucans, potentially altering their biological functions. This suggests that compounds like 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol could exhibit similar enhanced biological activities due to chemical modifications, making them valuable in biotechnological applications and the treatment of various diseases (Francini Yumi Kagimura et al., 2015).
Metabolic Pathways in Cancer Cells
Understanding the metabolic pathways activated in cancer cells, including those related to glucose, glutamine, and acetate metabolism, is crucial for identifying new therapeutic targets. Derivatives of D-glucans, potentially including acetylated compounds, might play a role in modulating these metabolic pathways. The reductive metabolism of glutamine and the altered glycolysis pathway are areas where such compounds could have an impact, offering new avenues for cancer therapy (Wentao Dong, Mark A Keibler, & G. Stephanopoulos, 2017).
Mechanisms of Pyrolysis of Polysaccharides
The study of the pyrolysis mechanisms of polysaccharides, including those related to glucans, reveals insights into the formation of specific compounds through thermal decomposition. This research could inform the production and application of derivatives like 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol in various industrial processes, including bioenergy and material science (Glenn R. Ponder & Geoffrey N. Richards, 1994).
Applications of Cyclodextrins
Cyclodextrins, cyclic oligosaccharides that form inclusion complexes with various molecules, have wide-ranging applications in pharmaceuticals, drug delivery, and food industries. The ability of cyclodextrins to modify the physical and chemical properties of their guest molecules through inclusion complexation might offer parallels to the applications of chemically modified glucans and related compounds in enhancing the solubility and stability of pharmaceuticals and other substances (N. Sharma & Ashish Baldi, 2016).
Safety And Hazards
While specific safety and hazard information for this compound is not available, it’s generally recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment3.
Zukünftige Richtungen
Given its role in managing ailments like diabetes and cancer, this compound has potential for further research and development in the field of biomedicine1. However, more specific future directions are not available in the current resources.
Please note that this analysis is based on the available resources and there might be more recent studies or data not included in this response.
Eigenschaften
IUPAC Name |
[(4aS,6R,7R,7aR)-2,2-dimethyl-6-(trityloxymethyl)-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32O6/c1-21(31)34-27-25(35-26-19-32-29(2,3)36-28(26)27)20-33-30(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24/h4-18,25-28H,19-20H2,1-3H3/t25-,26+,27-,28-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOENFNIYAKGMHW-JUDWXZBOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(OC2C1OC(OC2)(C)C)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H](O[C@@H]2[C@H]1OC(OC2)(C)C)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 71312822 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[(3,4,5-trihydroxy-6-methoxyoxan-2-yl)methoxy]oxan-3-yl]acetamide](/img/no-structure.png)
![N6-([6-Aminohexyl]carbamoyl-methyl)adenosine 5'-triphosphate lithium salt](/img/structure/B1139689.png)
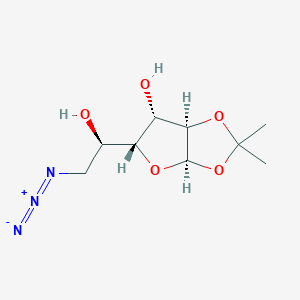
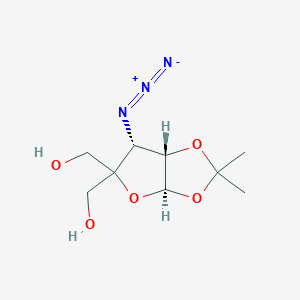
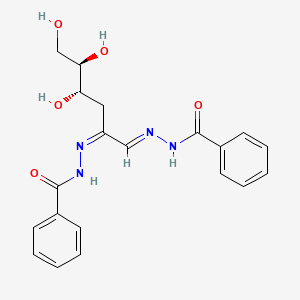
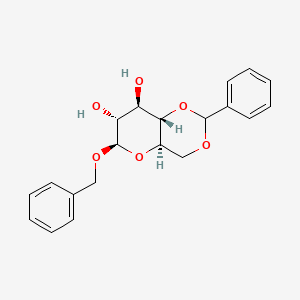
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate;hydrate](/img/structure/B1139701.png)
